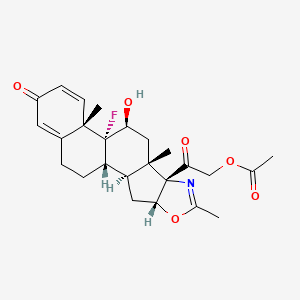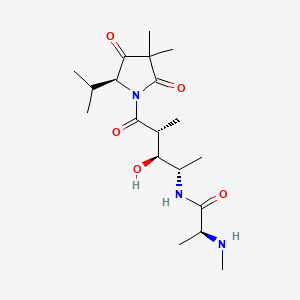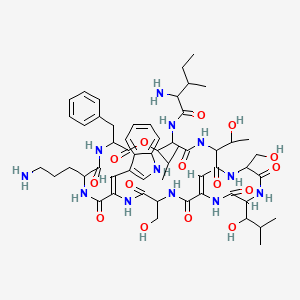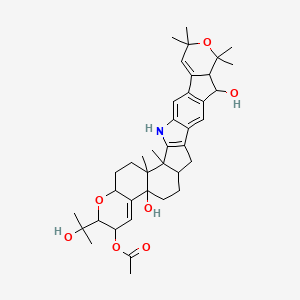
Fluazacort
Descripción general
Descripción
Fluazacort es un corticosteroide glucocorticoide sintético, comercializado bajo la marca Azacortid. Se utiliza principalmente por sus propiedades antiinflamatorias e inmunosupresoras. Este compuesto es conocido por su eficacia en el tratamiento de diversas afecciones inflamatorias y autoinmunitarias .
Aplicaciones Científicas De Investigación
Fluazacort tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en el estudio de la actividad glucocorticoide y la química de los esteroides.
Biología: Investigado por sus efectos en los procesos celulares y la expresión génica.
Medicina: Se utiliza en el tratamiento de enfermedades inflamatorias y autoinmunitarias, como la artritis reumatoide y el asma.
Industria: Empleado en el desarrollo de nuevos fármacos y formulaciones de corticosteroides.
Mecanismo De Acción
Fluazacort ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma. Esta unión conduce a la translocación del complejo receptor-ligando al núcleo, donde interactúa con los elementos de respuesta a los glucocorticoides en el ADN. Esta interacción modula la transcripción de genes diana, lo que resulta en efectos antiinflamatorios e inmunosupresores. Los principales objetivos moleculares incluyen citoquinas, quimioquinas y moléculas de adhesión .
Compuestos similares:
- Prednisolona
- Dexametasona
- Betametasona
- Triamcinolona
Comparación: this compound es único debido a su estructura específica de fluoración y anillo de oxazolina, que confiere propiedades farmacocinéticas y farmacodinámicas distintas. En comparación con otros glucocorticoides, this compound tiene una diferente afinidad de unión al receptor y un perfil metabólico, lo que lo hace adecuado para aplicaciones terapéuticas específicas .
Análisis Bioquímico
Biochemical Properties
Fluazacort functions by interacting with specific enzymes, proteins, and other biomolecules. It binds to glucocorticoid receptors, which are part of the nuclear receptor family. This binding initiates a cascade of biochemical reactions that modulate the expression of various genes involved in inflammatory and immune responses. This compound’s interaction with glucocorticoid receptors leads to the inhibition of pro-inflammatory transcription factors such as nuclear factor-κB and activator protein-1 . Additionally, this compound enhances the expression of anti-inflammatory proteins like mitogen-activated protein kinase phosphatase-1, which inhibits mitogen-activated protein kinase signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound suppresses the production of cytokines, chemokines, and other inflammatory mediators. This suppression is achieved through the inhibition of histone acetylation and the recruitment of histone deacetylase 2 to the activated transcription complex . In addition, this compound affects the metabolism of glucose and lipids, leading to alterations in cellular energy balance and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. Upon binding to glucocorticoid receptors, the this compound-receptor complex translocates to the nucleus, where it binds to specific DNA response elements. This binding regulates the transcription of target genes, leading to either the activation or repression of gene expression . This compound also interacts with coactivators and corepressors, modulating their activity and influencing the chromatin structure . These interactions result in the inhibition of pro-inflammatory gene expression and the promotion of anti-inflammatory gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that this compound can maintain its anti-inflammatory and immunosuppressive effects over extended periods, although its potency may decrease with prolonged exposure . Additionally, this compound’s impact on cellular function can change over time, with potential alterations in gene expression and metabolic activity observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and modulates immune responses without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including immunosuppression, metabolic disturbances, and tissue damage . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a glucocorticoid. It influences the metabolism of carbohydrates, proteins, and lipids by modulating the activity of key enzymes and cofactors . This compound enhances gluconeogenesis, leading to increased glucose production, and promotes lipolysis, resulting in the release of free fatty acids . These metabolic effects contribute to the overall energy balance and metabolic flux within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in the bloodstream bound to plasma proteins, such as albumin and corticosteroid-binding globulin . Once inside cells, this compound can diffuse across cell membranes and bind to intracellular receptors . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue binding, and the presence of specific transporters . These factors determine the localization and accumulation of this compound within different tissues .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with glucocorticoid receptors. Upon binding to these receptors, this compound translocates to the nucleus, where it exerts its effects on gene expression . Additionally, this compound may interact with other subcellular compartments, such as the cytoplasm and mitochondria, influencing their activity and function . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Fluazacort se sintetiza mediante un proceso químico de varios pasos. La síntesis implica la formación de un derivado de pregnano, seguido de la fluoración y la introducción de un anillo de oxazolina. Los pasos clave incluyen:
Formación del núcleo de pregnano: Esto implica la ciclización de un precursor adecuado para formar el núcleo esteroide.
Fluoración: Introducción de un átomo de flúor en la posición 9α.
Formación del anillo de oxazolina: Este paso implica la reacción del intermedio con un reactivo apropiado para formar el anillo de oxazolina.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Fluazacort sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en el átomo de flúor.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan comúnmente en reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades químicas y farmacológicas distintas .
Comparación Con Compuestos Similares
- Prednisolone
- Dexamethasone
- Betamethasone
- Triamcinolone
Comparison: Fluazacort is unique due to its specific fluorination and oxazoline ring structure, which confer distinct pharmacokinetic and pharmacodynamic properties. Compared to other glucocorticoids, this compound has a different receptor binding affinity and metabolic profile, making it suitable for specific therapeutic applications .
Propiedades
IUPAC Name |
[2-(12-fluoro-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FNO6/c1-13-27-25(20(31)12-32-14(2)28)21(33-13)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30H,5-6,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZCJOHDXLROEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C(=O)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043205 | |
| Record name | Fluazacort | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19888-56-3 | |
| Record name | Fluazacort | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19888-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluazacort | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)

![2-({[4-(Hydroxymethyl)-3-(Trifluoromethyl)-1h-Pyrazol-1-Yl]acetyl}amino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B1672781.png)
![(8-Hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1672782.png)





![[(2S,3R,6S,8S,9R,12S,15S,22S)-12-Hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate](/img/structure/B1672790.png)

![3-Amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride](/img/structure/B1672792.png)

